![molecular formula C21H18BrN3O2S B2783776 N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide CAS No. 850722-23-5](/img/structure/B2783776.png)
N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a bromophenyl group, a thiazolidine ring, and a cyanoacetamide group . These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the thiazolidine ring and the attachment of the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazolidine ring. Unfortunately, specific structural data for this compound was not available .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanoacetamide group could impact its solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide and its derivatives are synthesized through various chemical reactions, involving key intermediates and catalysts to obtain targeted compounds with potential biological and material applications. The structural characterization of these compounds is achieved using spectroscopic methods, including IR, NMR, and mass spectrometry, to confirm their chemical structures and purity (Hossaini et al., 2017).
Antimicrobial and Antifungal Applications
Several studies have highlighted the antimicrobial and antifungal properties of thiazolidinone derivatives. These compounds exhibit significant activity against a range of bacterial and fungal species, making them promising candidates for the development of new antimicrobial agents. The activity of some derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been noted, along with their potential against fungal pathogens such as Candida albicans and Aspergillus fumigatus (Darwish et al., 2014; Gouda et al., 2010).
Anti-inflammatory and Analgesic Properties
Research has demonstrated the potential anti-inflammatory and analgesic effects of certain thiazolidinone derivatives. These compounds have been shown to alleviate pain and reduce inflammation in experimental models, suggesting their utility in treating conditions associated with pain and inflammation (Küçükgüzel et al., 2013).
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer properties, with some compounds exhibiting inhibitory effects on tumor cell lines. These findings indicate the potential of such compounds to be developed into therapeutic agents for cancer treatment. The mechanisms of action may involve interaction with cellular targets leading to apoptosis or inhibition of cell proliferation (Fathy et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-18-20(27)25(16-10-8-15(22)9-11-16)21(28-18)17(12-23)19(26)24-13-14-6-4-3-5-7-14/h3-11,18H,2,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCMOGSPSZWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

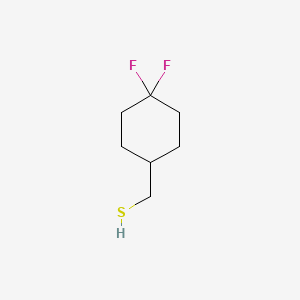

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)
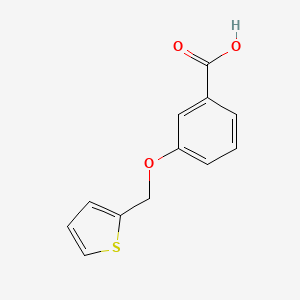
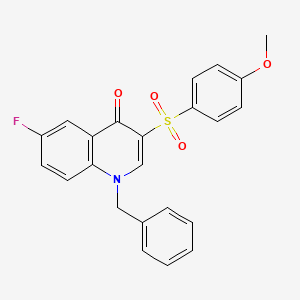

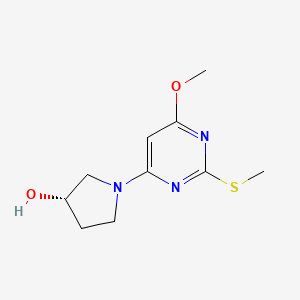
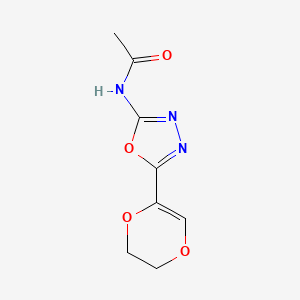
![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)
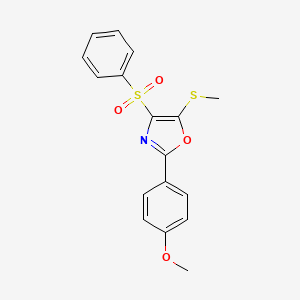
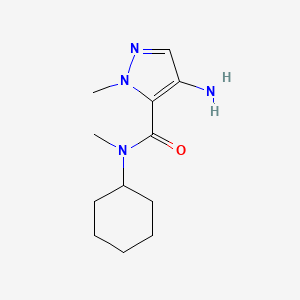
![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)
![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)
